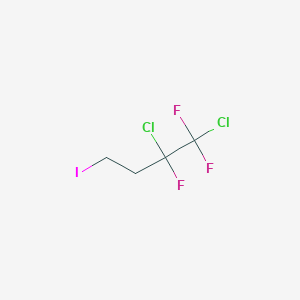

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-1,1,2-trifluoro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2F3I/c5-3(7,1-2-10)4(6,8)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUOPLZDHNKUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405740 | |

| Record name | 1,2-dichloro-1,1,2-trifluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-69-6 | |

| Record name | 1,2-dichloro-1,1,2-trifluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (CAS 679-69-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, a key fluorinated building block used in advanced organic synthesis. This document details its physicochemical properties, outlines a plausible synthesis and purification protocol, and discusses its applications, particularly within the realm of medicinal chemistry and drug development.

Physicochemical and Safety Data

This compound is a dense, halogenated alkane. Its key physical and chemical properties are summarized in the table below. This compound is classified as a flammable liquid and is toxic if inhaled, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 679-69-6 |

| Molecular Formula | C₄H₄Cl₂F₃I |

| Molecular Weight | 306.88 g/mol |

| Boiling Point | 65 °C |

| Density | 2.011 g/cm³ |

| Refractive Index | 1.484 |

| Solubility | Poorly soluble in water; soluble in common organic solvents such as ethers, chloroform, and carbon tetrachloride.[1] |

| Physical Form | Liquid |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| H331: Toxic if inhaled | P261: Avoid breathing mist or vapors. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| H335: May cause respiratory irritation | P311: Call a POISON CENTER or doctor/physician. |

Synthesis and Purification

While specific proprietary synthesis methods may vary, a common and logical route to this compound is via a free-radical addition or telomerization reaction. This involves the addition of a fluoro-chloro-iodoethane precursor across the double bond of ethylene.

Experimental Protocol: Synthesis

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0)

-

Ethylene (gas)

-

A free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Di-tert-butyl peroxide)

-

An appropriate solvent (e.g., a high-boiling fluorocarbon or acetonitrile)

-

High-pressure reaction vessel (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Procedure:

-

Vessel Preparation: Ensure the autoclave is clean, dry, and leak-tested.

-

Charging the Reactor: Charge the autoclave with 1,2-dichloro-1,1,2-trifluoro-2-iodoethane and the chosen solvent. Add a catalytic amount of the free-radical initiator (e.g., 1-2 mol% relative to the iodoethane).

-

Purging: Seal the reactor and purge several times with an inert gas, such as nitrogen or argon, to remove all oxygen.

-

Pressurization: Pressurize the reactor with ethylene gas to the desired reaction pressure.

-

Reaction: Heat the stirred reaction mixture to the appropriate temperature to initiate the decomposition of the initiator (typically 60-80 °C for AIBN). Monitor the pressure; a drop in pressure indicates the consumption of ethylene. Maintain the pressure by feeding more ethylene as needed.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the conversion of the starting material.

-

Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of ethylene uptake or by GC analysis), cool the reactor to room temperature. Carefully and slowly vent the excess ethylene in a safe manner.

-

Work-up: Open the reactor and transfer the liquid contents to a separatory funnel for purification.

Experimental Protocol: Purification

The crude product from the synthesis will likely contain unreacted starting materials, solvent, and byproducts. A standard purification procedure for a haloalkane is as follows.

Materials:

-

Crude reaction mixture

-

5% Sodium bicarbonate or sodium carbonate solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)

-

Separatory funnel

-

Distillation apparatus (for fractional distillation)

Procedure:

-

Aqueous Wash: In a separatory funnel, wash the crude product mixture with a 5% sodium bicarbonate solution to neutralize and remove any acidic byproducts. Vent the funnel frequently to release any CO₂ gas that may form. Separate the organic layer.

-

Water Wash: Wash the organic layer with deionized water, followed by a wash with brine to aid in the separation of the aqueous and organic phases.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps together.

-

Filtration: Filter the mixture to remove the drying agent.

-

Solvent Removal: If a high-boiling solvent was used, it can be removed under reduced pressure using a rotary evaporator.

-

Fractional Distillation: Purify the resulting liquid by fractional distillation under reduced pressure. Collect the fraction that distills at the boiling point corresponding to this compound (Boiling point is 65 °C at atmospheric pressure, the boiling point will be lower under vacuum).

Applications in Research and Drug Development

This compound serves as a valuable synthetic intermediate, or "building block," in organic chemistry.[2] Its primary utility lies in the introduction of the 1,2-dichloro-1,1,2-trifluoroethyl moiety onto a target molecule. This is particularly relevant in medicinal chemistry and drug discovery.

The incorporation of fluorine and fluorinated groups into drug candidates is a widely used strategy to enhance their pharmacological properties.[2][3][4] These enhancements can include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.

-

Improved Bioavailability: Changes in lipophilicity and membrane permeability can lead to better absorption and distribution.

-

Enhanced Binding Affinity: The unique electronic properties of fluorine can alter the conformation of a molecule, leading to stronger and more specific binding to its biological target.

The iodine atom in this compound provides a reactive handle for coupling this building block to other molecules through various organic reactions, such as nucleophilic substitution or cross-coupling reactions.

While specific examples of marketed drugs containing the precise this compound fragment are not readily found in public literature, its utility is analogous to other fluorinated building blocks that are crucial in the development of modern therapeutics, including kinase inhibitors for oncology and PET imaging agents for diagnostics.[5][6] The unique substitution pattern of this molecule offers chemists a distinct tool for fine-tuning the properties of novel bioactive compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacylibrary.com [pharmacylibrary.com]

In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical research domains. This document collates available data, outlines general experimental protocols for property determination, and visualizes a key synthetic pathway.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₂F₃I | --INVALID-LINK-- |

| Molecular Weight | 306.88 g/mol | --INVALID-LINK-- |

| Density | 2.011 g/cm³ | Guidechem |

| Boiling Point | 65 °C | Guidechem |

| Melting Point | Data not available (Expected to be a liquid at room temperature) | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform) | [General properties of haloalkanes] |

| Refractive Index | 1.484 | Guidechem |

| Flash Point | 69.7 °C | Guidechem |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically documented in readily available literature. However, standard methodologies for similar organic compounds can be applied.

Melting Point Determination (for liquid samples at room temperature)

Given that many haloalkanes with similar molecular weights are liquids at room temperature, determining the freezing point would be the analogous procedure.

Methodology: Capillary Method

-

Sample Preparation: A small, pure sample of the liquid is required.

-

Apparatus: A melting point apparatus or a Thiele tube setup can be adapted for freezing point determination. A cooling bath (e.g., dry ice/acetone) is necessary.

-

Procedure:

-

A small amount of the liquid is placed in a capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is slowly cooled in the cooling bath with constant stirring.

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the freezing point range. A slow cooling rate is crucial for accuracy.

-

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in water and various organic solvents can be performed as follows.

Methodology: Visual Miscibility Test

-

Sample Preparation: Use a small, accurately measured amount of this compound (e.g., 10 mg or 10 µL).

-

Solvent Addition: Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone, diethyl ether, chloroform, and hexane) to separate test tubes containing the sample.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer.

-

Observation: Allow the mixture to stand and observe for the presence of a single homogeneous phase (soluble/miscible) or distinct layers/undissolved solute (insoluble/immiscible).

-

Classification: The compound's solubility can be qualitatively classified based on these observations. For a semi-quantitative measure, the amount of solute can be incrementally increased until saturation is observed.

Synthetic Pathway Visualization

This compound can be synthesized through various routes. One plausible pathway involves the radical addition of 1,2-dichloro-1,1,2-trifluoroethane to vinyl iodide. The following diagram illustrates the logical flow of this synthesis.

Caption: A logical workflow for the synthesis of the target compound via radical addition.

Applications in Research and Development

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications of this compound in drug development are not extensively documented, its structure suggests potential as a synthetic intermediate. The iodo- group serves as a versatile handle for various coupling reactions, allowing for the introduction of the dichlorotrifluoroethylbutyl moiety into more complex molecular scaffolds.

The general workflow for utilizing such a building block in a drug discovery context is outlined below.

Caption: A generalized workflow illustrating the use of a chemical building block in drug discovery.

An In-Depth Technical Guide to the Synthesis of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, a valuable fluorinated building block in organic synthesis. The document details the core synthetic methodology, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers and professionals in the field of drug development and materials science.

Introduction

This compound (CAS No. 679-69-6) is a specialized halogenated alkane. Its unique structure, featuring a combination of chlorine, fluorine, and iodine atoms, makes it a versatile intermediate for the introduction of fluorinated moieties into organic molecules. The presence of a reactive iodine atom allows for a variety of subsequent chemical transformations, including cross-coupling reactions, substitutions, and further additions, making it a valuable tool in the synthesis of complex fluorinated compounds for pharmaceutical and agrochemical applications.

Core Synthesis Route: Telomerization of Chlorotrifluoroethylene

The primary and most industrially viable method for the synthesis of this compound is the free-radical telomerization of chlorotrifluoroethylene (CTFE) with a suitable iodine-containing chain transfer agent, known as a telogen. In this case, the likely telogen is 2-iodoethane (ethyl iodide), which provides the two-carbon ethyl group and the terminal iodine atom.

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide) or by the application of heat or UV radiation to generate radicals. These radicals then abstract an iodine atom from the telogen (2-iodoethane) to form an ethyl radical.

Propagation: The ethyl radical adds across the double bond of the chlorotrifluoroethylene monomer. This is followed by the abstraction of an iodine atom from another molecule of the telogen, regenerating the ethyl radical and propagating the chain. The primary product is the 1:1 adduct, this compound.

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

A general representation of the telomerization process is the reaction of a telogen (XY) with a taxogen (M), in this case, the telomerization of perfluoroalkyl iodide with tetrafluoroethylene.[1]

Experimental Protocols

Materials:

-

Chlorotrifluoroethylene (CTFE)

-

2-Iodoethane (Ethyl iodide)

-

Di-tert-butyl peroxide (DTBP) or other suitable radical initiator

-

Acetonitrile (or another suitable solvent)

-

High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and temperature controller.

Procedure:

-

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can interfere with the radical reaction.

-

Charging the Reactor: The solvent (acetonitrile), 2-iodoethane, and the radical initiator (e.g., Di-tert-butyl peroxide) are charged into the autoclave. The autoclave is then sealed.

-

Introduction of CTFE: The autoclave is cooled, and a predetermined amount of liquid chlorotrifluoroethylene is introduced.

-

Reaction Conditions: The autoclave is heated to the desired reaction temperature, typically in the range of 90-150°C.[2] The pressure will increase due to the vapor pressure of the reactants at the elevated temperature. The reaction mixture is stirred vigorously to ensure proper mixing. The reaction is allowed to proceed for a specified period, typically several hours.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature, and any excess pressure is carefully vented. The crude reaction mixture is then transferred to a distillation apparatus. The solvent and any unreacted starting materials are removed by distillation. The desired product, this compound, is then isolated and purified by fractional distillation under reduced pressure.

-

Characterization: The purified product is characterized by standard analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Infrared (IR) spectroscopy to confirm its identity and purity.

Quantitative Data

Specific yield and purity data for the synthesis of this compound are not extensively reported. However, based on analogous telomerization reactions of fluoroalkenes, the following table summarizes expected ranges for key reaction parameters and outcomes.

| Parameter | Typical Value/Range | Reference/Comment |

| Reactants | Chlorotrifluoroethylene, 2-Iodoethane | |

| Initiator | Di-tert-butyl peroxide, AIBN, or thermal initiation | The choice of initiator will affect the optimal reaction temperature. |

| Solvent | Acetonitrile, or other polar aprotic solvents | A solvent is used to homogenize the reaction mixture.[2] |

| Temperature | 90 - 150 °C | Optimal temperature depends on the initiator used.[2] |

| Pressure | 3 - 30 bar | Autogenous pressure is typically used, arising from the vapor pressure of the reactants at the reaction temperature.[2] |

| Reaction Time | 4 - 12 hours | Reaction time will influence the conversion and the distribution of telomers. |

| Molar Ratio (CTFE:Telogen) | 1:1 to 1:5 | A higher ratio of telogen to CTFE will favor the formation of the 1:1 adduct and suppress the formation of higher molecular weight telomers. |

| Expected Yield | 40 - 70% | Yields can be optimized by adjusting reaction conditions. This is an estimate based on similar telomerization reactions. |

| Purity (after purification) | > 98% | Achievable through fractional distillation. |

Visualizations

Synthesis Pathway

The following diagram illustrates the free-radical chain reaction mechanism for the synthesis of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive analysis of the predicted molecular structure and conformational isomers of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles of physical organic chemistry, including steric and electrostatic effects of halogen substituents, to predict its structural characteristics. Detailed methodologies for experimental techniques that would be suitable for the determination of its structure, such as Gas Electron Diffraction (GED), Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Spectroscopy, are also presented. This document aims to serve as a foundational resource for researchers interested in the properties and potential applications of this and similar highly halogenated alkanes.

Introduction

This compound is a halogenated alkane with the chemical formula C₄H₄Cl₂F₃I.[1][2][3][4] Halogenated hydrocarbons are a class of compounds with significant industrial and pharmaceutical interest, owing to their unique chemical and physical properties. The introduction of multiple halogen atoms with varying sizes and electronegativities onto a butane backbone is expected to result in a complex conformational landscape, influencing its reactivity, polarity, and biological activity. A thorough understanding of its three-dimensional structure is therefore crucial for any potential application.

This guide will first present the fundamental molecular and predicted physical properties of this compound. Subsequently, a theoretical exploration of its conformational isomers will be detailed, focusing on the rotations around the C-C single bonds. Finally, a description of the key experimental protocols that could be employed to empirically determine its molecular structure and conformational preferences is provided.

Molecular and Physical Properties

The basic molecular and some of the reported physical properties of this compound are summarized in the table below. It is important to note that detailed experimental data on its structural parameters like bond lengths and angles are not available in the cited literature.

| Property | Value |

| Molecular Formula | C₄H₄Cl₂F₃I |

| Molecular Weight | 306.88 g/mol |

| CAS Number | 679-69-6 |

| Density | 2.011 g/cm³ |

| Boiling Point | 65 °C |

| Refractive Index | 1.484 |

Conformational Analysis: A Theoretical Perspective

The conformational flexibility of this compound arises from the rotation around its carbon-carbon single bonds. The most significant conformational isomerism will be due to rotation about the C1-C2 and C2-C3 bonds. For the purpose of this guide, we will focus on the rotation around the C2-C3 bond, which is expected to have the most complex interplay of steric and electrostatic interactions.

The key factors governing the stability of the different conformers are:

-

Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced into close proximity. The bulky iodine and chlorine atoms, as well as the trifluoromethyl group, will play a significant role in destabilizing eclipsed conformations.

-

Electrostatic Interactions: Repulsive or attractive forces between polarized bonds. The C-F, C-Cl, and C-I bonds are all polar, and their interactions will influence the relative energies of the conformers.

-

Torsional Strain: The inherent resistance to rotation from the eclipsed conformation.

Based on these principles, we can predict the existence of several staggered (more stable) and eclipsed (less stable) conformations. The staggered conformers, specifically the anti and gauche forms, will be the most populated at room temperature.

-

Anti Conformation: The bulkiest groups on adjacent carbons are positioned 180° apart. This arrangement minimizes steric hindrance and is generally the most stable conformation for alkanes. For rotation around the C2-C3 bond, an anti arrangement of the -CF₂Cl group and the -CH₂CH₂I group would be expected to be a low-energy conformer.

-

Gauche Conformation: The bulkiest groups are positioned 60° apart. While staggered, this conformation can introduce some steric strain if the groups are large.

The diagram below, generated using the DOT language, illustrates a qualitative potential energy diagram for the rotation around the C2-C3 bond of this compound.

Recommended Experimental Protocols for Structural Elucidation

To obtain empirical data on the molecular structure and conformation of this compound, the following experimental techniques are recommended:

Gas Electron Diffraction (GED)

Objective: To determine the gas-phase molecular structure, including bond lengths, bond angles, and torsional angles of the most stable conformer(s).

Methodology:

-

Sample Preparation: A pure sample of this compound is heated to produce a vapor.

-

Data Acquisition: The vapor is introduced into a high-vacuum chamber and intersected by a monochromatic beam of high-energy electrons (typically 40-60 keV).

-

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis: The radial distribution function is calculated from the diffraction pattern. This function provides information about the internuclear distances in the molecule.

-

Structural Refinement: A theoretical model of the molecular structure is refined by fitting the calculated radial distribution function to the experimental one. This process yields precise values for bond lengths, bond angles, and the relative populations of different conformers if they are present in significant amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and to gain insights into the conformational dynamics and relative populations of isomers in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The proton NMR spectrum will reveal the number of different proton environments and their connectivities through spin-spin coupling. The coupling constants can provide information about the dihedral angles between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It will show the number of distinct fluorine environments and their coupling to other nuclei (¹H, ¹³C, and other ¹⁹F nuclei).

-

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule.

-

Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the conformational exchange dynamics. Changes in chemical shifts and coupling constants can be used to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibria.

Vibrational Spectroscopy (Infrared and Raman)

Objective: To identify the characteristic vibrational modes of the molecule and to distinguish between different conformers.

Methodology:

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid, in solution, or in the gas phase.

-

Data Acquisition: An IR spectrometer is used to measure the absorption of infrared radiation as a function of wavenumber.

-

Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule (e.g., C-H, C-F, C-Cl, C-I, and C-C stretching and bending vibrations). Different conformers will have distinct vibrational spectra, and the relative intensities of the bands can be used to estimate their populations.

-

-

Raman Spectroscopy:

-

Sample Preparation: Similar to IR spectroscopy, the sample can be in various phases.

-

Data Acquisition: A Raman spectrometer is used to measure the inelastic scattering of monochromatic light (usually from a laser).

-

Analysis: The Raman spectrum provides complementary information to the IR spectrum, as some vibrational modes may be more active in Raman than in IR, and vice versa. This can aid in the complete vibrational assignment and conformational analysis.

-

Conclusion

While specific experimental data for this compound is currently unavailable, this technical guide provides a robust theoretical framework for understanding its molecular structure and conformational behavior. The principles of steric hindrance and electrostatic interactions suggest a complex conformational landscape dominated by staggered conformers. The detailed experimental protocols outlined herein for Gas Electron Diffraction, NMR spectroscopy, and Vibrational Spectroscopy provide a clear roadmap for future research to empirically determine the precise structural parameters and conformational dynamics of this molecule. Such data will be invaluable for elucidating its structure-property relationships and exploring its potential in various scientific and industrial applications.

References

Spectroscopic Analysis of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: A Technical Guide

Disclaimer: As of December 2025, experimental spectroscopic data (NMR, IR, MS) for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is not publicly available in surveyed scientific literature and spectral databases. This guide provides predicted spectroscopic data based on established principles and data from analogous compounds, alongside generalized experimental protocols for the benefit of researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and materials science. Its complex structure, featuring multiple halogen substituents, gives rise to distinct spectroscopic signatures. This document serves as a technical guide to the anticipated spectroscopic properties of this compound and provides standardized methodologies for its analysis.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR) chemical shifts and anticipated key Mass Spectrometry (MS) fragments and Infrared (IR) absorption bands.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 3.20 - 3.40 | Triplet | J(H,H) ≈ 7-8 | -CH₂-I |

| 2.50 - 2.70 | Triplet of triplets | J(H,H) ≈ 7-8, J(H,F) ≈ 10-15 | -CF₂-CH₂- | |

| ¹³C | 120 - 130 | Triplet | J(C,F) ≈ 280-300 | -CF₂-Cl |

| 115 - 125 | Doublet of triplets | J(C,F) ≈ 250-270, J(C,F) ≈ 30-40 | -CFCl- | |

| 30 - 40 | Singlet | - | -CH₂- | |

| 5 - 15 | Singlet | - | -CH₂-I |

Note: Predicted values are generated based on established increments for halogenated alkanes. Actual experimental values may vary.

Table 2: Anticipated Mass Spectrometry (MS) Fragments

| m/z | Proposed Fragment | Notes |

| 306 | [C₄H₄Cl₂F₃I]⁺ | Molecular Ion (M⁺) |

| 179 | [C₄H₄Cl₂F₃]⁺ | Loss of Iodine radical (∙I) |

| 127 | [I]⁺ | Iodine cation |

| Various | Fragments from C-C, C-Cl, and C-F bond cleavages |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.

Table 3: Anticipated Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H stretch | Medium |

| 1450 - 1380 | C-H bend | Medium |

| 1200 - 1000 | C-F stretch | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 600 - 500 | C-I stretch | Medium-Strong |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for halogenated alkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Acquisition Parameters (¹⁹F NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A wider spectral width may be necessary depending on the fluorine environments.

-

Reference: An external reference such as CFCl₃ (0 ppm) is typically used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty spectrometer before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer Scan Range: m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Commercial Availability, and Synthetic Considerations of a Key Fluorinated Building Block.

This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (CAS No. 679-69-6), a halogenated organic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorinated intermediates.

Physicochemical Properties

This compound is a dense, high-boiling point liquid. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental planning and computational modeling.

| Property | Value | Reference |

| CAS Number | 679-69-6 | [1] |

| Molecular Formula | C₄H₄Cl₂F₃I | [1] |

| Molecular Weight | 306.88 g/mol | [1] |

| Boiling Point | 65 °C | |

| Density | 2.011 g/cm³ | Guidechem |

| Refractive Index | 1.484 | Guidechem |

Commercial Availability and Suppliers

This compound is available from a number of commercial suppliers, making it an accessible reagent for research and development purposes. Researchers can procure this compound from the following reputable sources. It is important to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.[1]

Table of Commercial Suppliers:

| Supplier | Website |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| Fluorochem | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

Synthetic Considerations

For instance, the synthesis of 1-bromobutane is achieved by reacting butan-1-ol with sodium bromide in the presence of excess sulfuric acid.[2] This reaction proceeds via an SN2 mechanism where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.[2] A similar strategy could potentially be adapted for the synthesis of iodoalkanes.

The flowchart below outlines a generalized workflow for the synthesis and purification of a haloalkane, which can serve as a conceptual framework for the preparation of this compound, with appropriate modifications for the specific starting materials and reagents.

A generalized workflow for the synthesis of haloalkanes.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3] The trifluoromethyl group, in particular, can improve metabolic stability, bioavailability, and binding affinity to target receptors.[3]

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structure makes it a valuable intermediate for introducing fluorinated alkyl chains into more complex molecules.[3] The presence of a reactive iodo moiety allows for its participation in various coupling reactions, a common tactic in modern drug design.[3]

The logical relationship for the utility of such a compound in drug discovery is outlined in the diagram below.

Conceptual pathway from a fluorinated intermediate to a drug candidate.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment in a well-ventilated area, preferably a fume hood. For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Safety and Handling of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (CAS Number: 679-69-6). The following sections detail the hazardous properties, safe handling procedures, and emergency response protocols for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Compound Identification and Properties

CAS Number: 679-69-6 Molecular Formula: C₄H₄Cl₂F₃I Molecular Weight: 306.88 g/mol [1][2]

Quantitative Data Summary

| Property | Value | Source |

| Boiling Point | 65℃ | |

| Toxicity Data | ||

| Acute Oral Toxicity | Data not available | |

| Acute Dermal Toxicity | Data not available | |

| Acute Inhalation Toxicity | Data not available | |

| Physical Properties | ||

| Density | Data not available | |

| Vapor Pressure | Data not available |

Hazard Identification

This compound is classified as hazardous. The primary hazards are outlined below:

-

Skin Irritation (H315): Causes skin irritation.

-

Serious Eye Irritation (H319): Causes serious eye irritation.

-

Respiratory Irritation (H335): May cause respiratory irritation.

Precautionary Statements:

A thorough understanding and implementation of the following precautionary statements are essential for safe handling:

-

Prevention:

-

P233: Keep container tightly closed.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this chemical.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., Viton®, Butyl rubber). Standard nitrile gloves may not offer sufficient protection.

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mist.

-

Use non-sparking tools and explosion-proof equipment where necessary.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Keep away from heat, sparks, and open flames.

Storage Procedures:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Protect from direct sunlight and sources of ignition.

-

Store in a locked and secure area.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Hazardous decomposition products may be formed during a fire, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

For large spills, dike the area to contain the spill.

-

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it in the sewer system.

This technical guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for complete and detailed information.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is a halogenated organic compound with potential applications in specialized chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and application, particularly in sensitive fields such as drug development. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound. However, a detailed literature search reveals a significant lack of specific experimental data on the thermal stability and decomposition of this compound.

This guide will therefore outline the general principles and methodologies used to assess the thermal stability of similar halogenated hydrocarbons and propose a hypothetical experimental workflow for the characterization of this compound. This document serves as a foundational resource and a call for further empirical investigation into the thermal behavior of this specific molecule.

Introduction to Thermal Stability of Halogenated Hydrocarbons

Halogenated hydrocarbons exhibit a wide range of thermal stabilities, largely dictated by the type and position of the halogen atoms, the carbon skeleton's structure, and the presence of other functional groups. The carbon-halogen bond strength is a key determinant, with the C-F bond being the strongest and the C-I bond being the weakest. Consequently, the iodine atom in this compound is the most likely site for initial thermal decomposition.

Thermal decomposition can proceed through various mechanisms, including homolytic cleavage to form radicals or elimination reactions. The resulting decomposition products can be complex and may include smaller halogenated alkanes and alkenes, as well as inorganic halogen acids.

Hypothetical Thermal Decomposition Pathways

While specific data is unavailable for this compound, we can postulate potential decomposition pathways based on the known chemistry of similar compounds. The primary decomposition is likely initiated by the cleavage of the C-I bond, which is the weakest bond in the molecule.

Caption: Postulated initial thermal decomposition pathway of this compound.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a series of standard analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will indicate the temperature at which decomposition begins and the number of decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small sample (2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic peaks will correspond to melting and boiling, while exothermic events often indicate decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

The outlet gas stream from the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

-

This allows for the identification of the chemical nature of the decomposition products at different temperatures.

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Data Presentation

Upon completion of the proposed experiments, the quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Thermal Stability Data (Hypothetical)

| Parameter | Value | Units | Method |

| Onset of Decomposition (Tonset) | To be determined | °C | TGA |

| Temperature of Max Decomposition Rate (Tmax) | To be determined | °C | TGA |

| Enthalpy of Decomposition (ΔHdecomp) | To be determined | J/g | DSC |

Table 2: Identified Decomposition Products (Hypothetical)

| Temperature Range (°C) | Evolved Species | Method |

| e.g., 150-200 | e.g., I2, HCl | TGA-MS/FTIR |

| e.g., 200-250 | e.g., C4H4Cl2F3 fragments | TGA-MS/FTIR |

Conclusion and Future Work

There is a clear absence of publicly available data on the thermal stability and decomposition of this compound. The information presented in this guide is based on general chemical principles and provides a roadmap for the necessary experimental investigations. It is imperative for researchers and organizations handling this compound to conduct thorough thermal analysis to establish its safety profile and understand its degradation pathways. The proposed experimental workflow, utilizing TGA, DSC, and EGA, would provide the critical data needed to fill this knowledge gap. Further research should focus on kinetic studies to understand the rate of decomposition under various conditions.

Determining the Solubility of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol and data presentation structure to enable researchers to generate and organize this critical information.

Introduction

This compound is a halogenated organic compound with potential applications in organic synthesis and materials science. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity, hydrogen bonding capacity, and molecular size of the chosen solvent. This guide provides a systematic approach to experimentally determine these solubility characteristics.

Data Presentation: A Framework for Recording Solubility

To ensure data is captured in a structured and comparable manner, the following table is recommended for recording experimental findings. This format allows for easy comparison of solubility across different solvents and temperatures.

| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Example: Hexane | Non-polar Aprotic | 25 | e.g., Clear solution, precipitate formed | |

| Example: Toluene | Non-polar Aprotic | 25 | ||

| Example: Dichloromethane | Polar Aprotic | 25 | ||

| Example: Acetone | Polar Aprotic | 25 | ||

| Example: Ethyl Acetate | Polar Aprotic | 25 | ||

| Example: Methanol | Polar Protic | 25 | ||

| Example: Ethanol | Polar Protic | 25 | ||

| Example: Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Example: N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of this compound in an organic solvent.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the solute.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate completely. Gentle heating in an oven at a temperature well below the boiling point of the solute can be used to expedite this process, provided the solute is not volatile.

-

Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute residue on the analytical balance.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Mass of vial + residue) - (Mass of empty vial) ] / (Volume of filtered solution in mL) * 100

3.4. Data Validation

-

Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.

-

Report the average solubility and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

This guide provides a robust methodology for researchers to systematically determine the solubility of this compound in a range of organic solvents. By following the outlined experimental protocol and data recording framework, scientists and drug development professionals can generate the necessary data to inform their research and development activities. The structured approach ensures that the obtained solubility data is accurate, reproducible, and easily comparable, thereby facilitating the effective application of this compound.

The Synthetic Potential of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane: A Technical Guide for Researchers

Abstract

This technical guide explores the potential applications of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane in the field of organic synthesis. While specific documented applications of this particular reagent are limited in publicly accessible literature, its structural features—a terminal iodide and a polychlorofluorinated alkyl chain—suggest its utility as a versatile building block for the introduction of fluorinated moieties. This document will, therefore, focus on the prospective uses of this compound, drawing parallels from the established reactivity of analogous fluoroalkyl iodides. The primary applications are anticipated in radical-mediated transformations, including telomerization and the synthesis of novel fluorinated monomers and polymers. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated compounds.

Introduction

Fluorinated organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The targeted introduction of fluorinated alkyl chains into organic scaffolds is a key strategy in modern chemical synthesis. This compound (C₄H₄Cl₂F₃I) is a halogenated hydrocarbon with a distinct structure that makes it a potentially valuable, yet underexplored, synthetic intermediate.[1][2] This guide will provide a forward-looking perspective on its applications, supported by the general principles of haloalkane reactivity.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions.

| Property | Value | Reference |

| CAS Number | 679-69-6 | [1][2] |

| Molecular Formula | C₄H₄Cl₂F₃I | [1] |

| Molecular Weight | 306.88 g/mol | [1] |

Potential Applications in Organic Synthesis

Based on the known reactivity of similar fluoroalkyl iodides, the primary applications of this compound are expected to be in radical chemistry. The carbon-iodine bond is the weakest in the molecule, allowing for selective homolytic cleavage to generate a carbon-centered radical.

Telomerization Reactions

Telomerization is a polymerization reaction in which a chain transfer agent, or "telogen," reacts with a polymerizable monomer, or "taxogen," to form low molecular weight polymers, or "telomers." In this context, this compound can act as a telogen. The radical generated from the C-I bond cleavage can initiate the polymerization of fluoroalkenes such as vinylidene fluoride (VDF) or chlorotrifluoroethylene (CTFE). The resulting telomers would possess the dichlorotrifluoro-iodobutyl end group, which can be further functionalized.

Caption: Proposed workflow for the telomerization of fluoroalkenes using this compound as a telogen.

Radical Addition to Unsaturated Systems

The 1,2-dichloro-1,1,2-trifluoro-4-butyl radical, generated from the homolysis of the C-I bond, can add across the double or triple bonds of various unsaturated substrates. This provides a direct method for introducing the –CH₂CH₂CF₂CFCl₂ moiety into organic molecules. Such reactions are typically initiated by thermal or photochemical methods, or through the use of a radical initiator.

Caption: General signaling pathway for the radical addition of this compound to unsaturated compounds.

Synthesis of Fluorinated Monomers and Polymers

This compound can serve as a precursor for the synthesis of novel fluorinated monomers. For instance, dehydrohalogenation or other elimination reactions could potentially introduce unsaturation into the butyl chain, leading to the formation of a polymerizable olefin. The resulting monomers could be homo- or co-polymerized to produce fluoropolymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy.

Experimental Protocols: General Considerations

While specific, validated protocols for reactions involving this compound are not available, general methodologies for similar radical reactions can be adapted.

General Protocol for Radical Addition to an Alkene

-

Reaction Setup: A solution of this compound (1.0 eq.) and the alkene (1.2-2.0 eq.) in a suitable degassed solvent (e.g., acetonitrile, tert-butanol) is prepared in a reaction vessel equipped with a condenser and a nitrogen inlet.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.1-0.2 eq.), is added to the mixture.

-

Reaction: The reaction mixture is heated to the decomposition temperature of the initiator (e.g., 80-100 °C for AIBN) and stirred under an inert atmosphere for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Data Presentation

Due to the absence of published experimental results for the title compound, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform initial screening reactions to determine optimal conditions and yields for their specific applications.

Conclusion

This compound represents a promising yet underexplored reagent for the synthesis of fluorinated organic molecules. Its structural attributes strongly suggest its utility in radical-mediated transformations, particularly in telomerization and radical addition reactions. While the lack of specific literature precedents necessitates exploratory research, the general principles of fluoroalkyl iodide chemistry provide a solid foundation for developing novel synthetic methodologies. This guide serves as a starting point for researchers aiming to unlock the synthetic potential of this unique fluorinated building block. Further investigation into the reactivity and applications of this compound is warranted and is expected to contribute significantly to the advancement of fluorine chemistry.

References

Methodological & Application

Application Notes and Protocols: The Use of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane in Telomerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerization is a crucial process for the synthesis of fluorinated oligomers, which are valuable intermediates in the production of a wide range of specialty chemicals, including surfactants, surface treatment agents, and pharmaceutical compounds. This document provides detailed application notes and protocols for the use of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane as a telogen in radical telomerization reactions. This compound, with its reactive carbon-iodine bond, serves as an effective chain transfer agent, allowing for the controlled synthesis of low molecular weight polymers (telomers) with specific end-groups.

The presence of both chlorine and fluorine atoms in the telogen introduces unique properties to the resulting telomers, influencing their solubility, reactivity, and thermal stability. These characteristics make them of particular interest in the development of novel materials and drug delivery systems.

Principle of Telomerization

Radical telomerization is a polymerization reaction in which a chain transfer agent, known as a telogen (in this case, this compound), reacts with a polymerizable monomer, referred to as a taxogen (e.g., ethylene, vinylidene fluoride). The reaction is typically initiated by a radical initiator, leading to the formation of a series of telomers with the general structure:

R-(M)n-I

Where:

-

R is the fragment of the telogen (ClCF₂CClFCF₂CF₂-)

-

M is the monomer unit

-

n is the degree of polymerization

-

I is the iodine atom from the telogen

The distribution of telomers with different degrees of polymerization (n) can be controlled by adjusting the molar ratio of the telogen to the monomer.

Key Applications

The telomers derived from this compound are versatile building blocks for further chemical modifications. The terminal iodine atom can be readily substituted to introduce various functional groups, enabling the synthesis of a diverse range of molecules with tailored properties.

Potential applications include:

-

Synthesis of Fluorinated Surfactants: The introduction of hydrophilic groups can lead to novel surfactants with enhanced surface activity and stability.

-

Development of Advanced Coatings: The unique combination of chlorine and fluorine can impart desirable properties such as low surface energy, chemical resistance, and thermal stability to coatings.

-

Intermediates for Pharmaceutical Synthesis: The specific halogenation pattern may be a key structural motif in the synthesis of complex pharmaceutical ingredients.

Experimental Protocols

The following protocols provide a general framework for the telomerization of this compound with common monomers. Disclaimer: These are generalized protocols and should be optimized for specific experimental setups and desired outcomes.

Protocol 1: Telomerization with Ethylene

Objective: To synthesize a series of 1,2-dichloro-1,1,2-trifluoro-4-(polyethylene)iodobutanes.

Materials:

-

This compound (Telogen)

-

Ethylene (Monomer)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

Anhydrous solvent (e.g., acetonitrile, t-butanol)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple

-

Vacuum line

-

Gas cylinders for ethylene and nitrogen

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with dry nitrogen to remove any oxygen.

-

Charging the Reactor: Under a nitrogen atmosphere, add this compound and the radical initiator (AIBN) to the reactor. Add the anhydrous solvent.

-

Sealing and Purging: Seal the reactor and perform several vacuum/nitrogen cycles to ensure an inert atmosphere.

-

Introduction of Ethylene: Introduce ethylene gas into the reactor to the desired pressure. The molar ratio of telogen to monomer will influence the average chain length of the resulting telomers.

-

Reaction: Heat the reactor to the desired temperature (typically 70-90 °C for AIBN) and stir the reaction mixture. Monitor the pressure and temperature throughout the reaction. The reaction time can vary from a few hours to overnight.

-

Cooling and Venting: After the reaction is complete, cool the reactor to room temperature. Carefully vent the unreacted ethylene in a well-ventilated fume hood.

-

Product Isolation: Open the reactor and transfer the reaction mixture. Remove the solvent under reduced pressure.

-

Purification: The crude product, a mixture of telomers, can be purified by fractional distillation under vacuum or by column chromatography to isolate telomers with specific chain lengths.

-

Characterization: Characterize the products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Telomerization with Vinylidene Fluoride (VDF)

Objective: To synthesize a series of 1,2-dichloro-1,1,2-trifluoro-4-(polyvinylidene fluoride)iodobutanes.

Materials:

-

This compound (Telogen)

-

Vinylidene fluoride (VDF) (Monomer)

-

Di-tert-butyl peroxide (DTBP) (Initiator)

-

Anhydrous solvent (e.g., acetonitrile)

-

High-pressure autoclave reactor

-

Vacuum line

-

Gas cylinders for VDF and nitrogen

Procedure:

-

Reactor Preparation: Follow the same procedure as in Protocol 1.

-

Charging the Reactor: Add this compound, the initiator (DTBP), and the solvent to the reactor under a nitrogen atmosphere.

-

Sealing and Purging: Seal and purge the reactor as described previously.

-

Introduction of VDF: Introduce VDF gas into the reactor to the desired pressure.

-

Reaction: Heat the reactor to a higher temperature suitable for DTBP decomposition (typically 110-130 °C). Stir and monitor the reaction as in Protocol 1.

-

Work-up and Purification: Follow the same cooling, venting, isolation, and purification steps as outlined in Protocol 1.

-

Characterization: Characterize the resulting telomers using GC-MS, NMR (¹H, ¹⁹F, ¹³C), and FTIR.

Data Presentation

The following tables present representative data that could be obtained from the telomerization reactions. The values are illustrative and will vary depending on the specific reaction conditions.

Table 1: Representative Reaction Conditions and Results for Telomerization Reactions

| Parameter | Telomerization with Ethylene | Telomerization with VDF |

| Telogen | This compound | This compound |

| Monomer | Ethylene | Vinylidene Fluoride |

| Initiator | AIBN | DTBP |

| Solvent | Acetonitrile | Acetonitrile |

| Telogen:Monomer Ratio | 1:5 | 1:3 |

| Temperature (°C) | 80 | 120 |

| Pressure (bar) | 20 | 15 |

| Reaction Time (h) | 12 | 10 |

| Conversion (%) | 75 | 85 |

| Average n | 3.2 | 2.5 |

Table 2: Representative Telomer Distribution (by GC analysis)

| Telomer (n) | Ethylene Telomers (Area %) | VDF Telomers (Area %) |

| n = 1 | 35 | 45 |

| n = 2 | 30 | 30 |

| n = 3 | 20 | 15 |

| n = 4 | 10 | 7 |

| n > 4 | 5 | 3 |

Visualizations

The following diagrams illustrate the key processes involved in the telomerization reaction.

Caption: General mechanism of radical telomerization.

Application Notes and Protocols for 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane as a Telogen in Fluorinated Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dichloro-1,1,2-trifluoro-4-iodobutane as a telogen (chain transfer agent) for the synthesis of functionalized fluorinated polymers. The unique combination of both chlorine and iodine moieties in this telogen offers a versatile platform for producing telechelic polymers with tailored end-group functionalities, which are valuable in various applications, including specialty coatings, sealants, and as building blocks for more complex macromolecular architectures in drug delivery and biomedical materials.

Introduction

Telomerization is a controlled radical polymerization process where a telogen (or chain transfer agent) reacts with one or more monomer molecules (taxogens) to form low molecular weight polymers, known as telomers. The molecular weight and end-group functionality of the resulting polymers can be controlled by the ratio of telogen to monomer and the reactivity of the telogen. This compound (DCFI) is a promising telogen for the polymerization of fluoroalkenes due to the presence of a labile carbon-iodine (C-I) bond, which can readily participate in Iodine Transfer Polymerization (ITP), a form of reversible deactivation radical polymerization (RDRP). The presence of chlorine atoms further provides opportunities for post-polymerization modification.

Mechanism of Telomerization

The telomerization of a fluoroalkene, such as vinylidene fluoride (VDF), with DCFI proceeds via a radical chain mechanism. The key steps are initiation, propagation, chain transfer to the telogen, and termination. The C-I bond is significantly weaker than the C-Cl bond and is therefore the primary site for chain transfer.

A diagram illustrating the proposed reaction mechanism is provided below:

Caption: Proposed mechanism for the radical telomerization of a fluoroalkene with this compound.

Applications of Resulting Fluorinated Polymers

Fluorinated polymers functionalized with iodo and chloro end-groups are valuable intermediates for a variety of applications:

-

Block Copolymer Synthesis: The terminal iodine atom can be reactivated to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers.

-

Surface Modification: The unique properties of fluoropolymers, such as low surface energy and chemical resistance, can be imparted to surfaces by grafting these telomers.

-

Functional Materials: The chloro- and iodo- end groups can be chemically modified to introduce other functionalities, such as hydroxyl, amino, or carboxylic acid groups, for applications in drug delivery, biocompatible materials, and advanced coatings.

Experimental Protocols

The following are generalized protocols for the telomerization of vinylidene fluoride (VDF) with this compound. These should be adapted and optimized for specific research goals.

Materials

-

Monomer: Vinylidene fluoride (VDF), technical grade, purified by passing through columns of activated alumina and molecular sieves.

-

Telogen: this compound (DCFI).

-

Initiator: Di-tert-butyl peroxide (DTBP) or Azobisisobutyronitrile (AIBN).

-

Solvent: Acetonitrile or 1,1,1,3,3-pentafluorobutane.

-

Degassing: Nitrogen or Argon gas.

Experimental Workflow